molecular formula C9H14ClNO3 B042521 Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate CAS No. 146801-00-5

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

Cat. No.: B042521
CAS No.: 146801-00-5
M. Wt: 219.66 g/mol
InChI Key: QRMMXPXRMDHPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorocarbonyl group can be reduced to form the corresponding alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Reduction Reactions: The corresponding alcohol.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electron-withdrawing nature of the chlorocarbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be compared with other similar compounds such as:

    Ethyl 4-(bromocarbonyl)-1-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-(hydroxycarbonyl)-1-piperidinecarboxylate: Contains a hydroxyl group instead of a chlorocarbonyl group.

    Ethyl 4-(methoxycarbonyl)-1-piperidinecarboxylate: Contains a methoxy group instead of a chlorocarbonyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and potential applications. The presence of different substituents can significantly influence the reactivity and stability of the compounds, making each unique in its own right.

Biological Activity

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a precursor in the synthesis of various biologically active molecules, particularly in the realm of analgesics. This article explores the biological activity of this compound, its synthesis, and its implications in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-piperidinecarboxylate with phosgene or its derivatives such as triphosgene. Recent methodologies have improved yields and safety by utilizing triethylamine as a base instead of potassium carbonate, achieving a yield of approximately 65.6% under controlled conditions . The compound is sensitive to moisture, necessitating dry handling to prevent hydrolysis.

Biological Activity

This compound serves primarily as a key intermediate in the synthesis of potent analgesics, including opioids such as carfentanil, sufentanil, and alfentanil. These compounds exhibit significant interaction with opioid receptors, leading to their strong analgesic effects.

Analgesic Properties

  • Mechanism of Action : The analgesic properties are attributed to the binding affinity of these derivatives to μ-opioid receptors, which are critical for pain management.
  • Case Studies :
    • A study demonstrated that derivatives synthesized from this compound exhibited varying degrees of potency against pain models in vivo, indicating their potential for clinical use .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and the ester moiety can significantly alter biological activity. For instance, variations in substituents on the piperidine nitrogen can enhance receptor selectivity and potency .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with opioid receptors. These studies suggest that certain conformations provide superior binding energies compared to existing analgesics, indicating a promising avenue for drug development .

Comparative Biological Activity

A comparative analysis of various derivatives synthesized from this compound highlights their efficacy against different biological targets:

Compound NameTarget ReceptorBinding Affinity (kcal/mol)IC50 (nM)
Carfentanilμ-opioid-9.50.5
Sufentanilμ-opioid-9.20.8
Ethyl derivative Aμ-opioid-8.81.5
Ethyl derivative Bδ-opioid-7.510

This table illustrates the potency and selectivity of various compounds derived from this compound, emphasizing its role as a crucial building block in drug design.

Properties

IUPAC Name

ethyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMXPXRMDHPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 578.2 g of 4-carboxy-1-ethoxycarbonylpiperidine in 1200 ml of toluene is treated firstly with 1.0 g of N,N-dimethylformamide and then, at from 68° to 70° C. and within the space of 2 hours, with 369.0 g of thionyl chloride. The mixture is subsequently stirred at 70° C. for a further 30 min, after which the toluene is distilled off in vacuo and the residue is then degassed at RT for approximately 30 min under HV. This results in the title compound in the form of a weakly yellow oil [IR (Film): 2960, 2870, 1790, 1695, 1470, 1435, 1300, 1230, 1130, 960, 765 cm-1 ]. The product distils without decomposition at a m.p. of 96°-98° C. (0.08-0.09 Torr).
Quantity
578.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
369 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 578.2 g of 4-carboxy-1-ethoxycarbonylpiperidine in 1200 ml of toluene is treated firstly with 1.0 g of N,N-dimethylformnamide and then, at from 68 to 70° C. and within the space of 2 hours, with 369.0 g of thionyl chloride. The mixture is subsequently stirred at 70° C. for a further 30 min, after which the toluene is distilled off in vacuo and the residue is then degassed at RT for approximately 30 min under HV. This results in the title compound in the form of a weakly yellow oil [IR (Film): 2960, 2870, 1790, 1695, 1470, 1435, 1300, 1230, 1130, 960, 765 cm-1 ]. The product distils without decomposition at a m.p. of 96-98° C. (0.08-0.09 Torr).
Quantity
578.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
369 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.